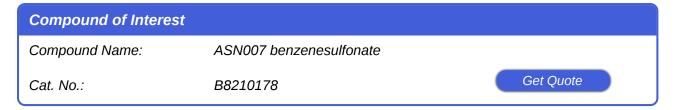


An In-depth Technical Guide to ASN007 Benzenesulfonate: Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **ASN007 benzenesulfonate**, a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.

Introduction

ASN007, also known as ERAS-007, is an orally bioavailable, small-molecule inhibitor of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. [1] The MAPK pathway, frequently referred to as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cellular processes including proliferation and survival.[2] Hyperactivation of this pathway due to mutations in genes such as BRAF and RAS is a common driver in a wide variety of human cancers.[2][3] ASN007 has shown significant antiproliferative activity in preclinical models of tumors with these mutations and is currently in clinical development.[2][4] This document details the technical specifications and methodologies relevant to **ASN007** benzenesulfonate.

Synthesis of ASN007 Benzenesulfonate



The precise, industrial-scale synthesis protocol for **ASN007 benzenesulfonate** is proprietary. However, based on the complex heterocyclic structure of the active pharmaceutical ingredient, a plausible multi-step synthetic route can be conceptualized. The synthesis would involve the careful assembly of the substituted pyrimidine and imidazole rings, followed by an amide coupling to the chiral aminoethyl side chain. The final step involves salt formation with benzenesulfonic acid to yield the desired benzenesulfonate salt, which often improves the compound's stability and solubility.

Chemical and Physical Properties

ASN007 is chemically identified as N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide.[3] The benzenesulfonate salt form is frequently used in research and development.[5] Key chemical properties are summarized in the table below.

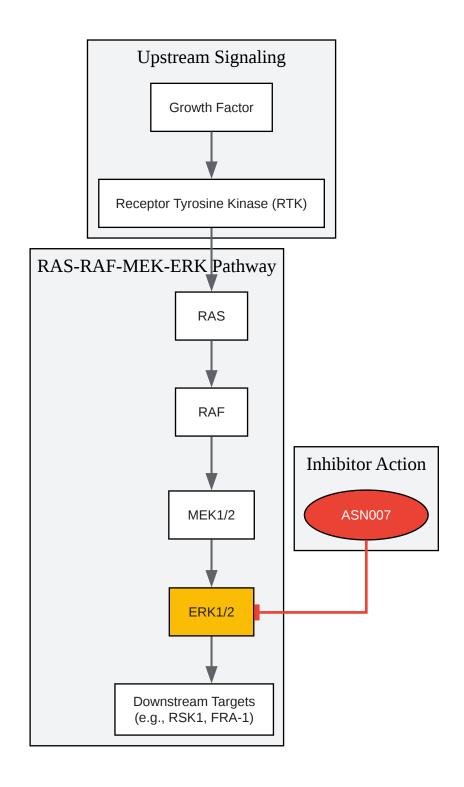
Property	Value	Reference
IUPAC Name	N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide benzenesulfonate	[3]
Synonyms	ASN-007, ERAS-007, ERK-IN-	[3]
Molecular Formula	C22H25ClFN7O2 (Free Base)	[3]
Molecular Weight	473.93 g/mol (Free Base)	[3]
CAS Number	2055597-12-9 (Free Base)	
CAS Number	2055597-39-0 (Benzenesulfonate/Besylate)	[5]
Appearance	Solid powder	
Solubility	Soluble in DMSO	[6]



Mechanism of Action and Biological Activity

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[2] By binding to the ATP pocket of these enzymes, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire MAPK signaling cascade.[1] This leads to cell cycle arrest and a reduction in tumor cell proliferation and survival, particularly in cancers that are dependent on this pathway.[2][3]





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ASN007 inhibits the MAPK pathway by targeting ERK1/2.

Kinase Selectivity Profile



ASN007 is highly selective for ERK1 and ERK2. In a broad kinase profiling assay against 335 kinases, it demonstrated potent inhibition of ERK1/2 with minimal off-target effects at a concentration of 1 μΜ.[7] The IC₅₀ values highlight its selectivity.

Kinase Target	IC ₅₀ (nM)	Reference
ERK1	2	[7][8]
ERK2	2	[7][8]

Note: IC₅₀ values for the top 22 kinases identified in primary screening confirmed high selectivity for ERK1/2 over other kinases, including those in the CMGC and CAMK subfamilies. [7]

Cellular Activity

ASN007 demonstrates potent anti-proliferative activity in cancer cell lines harboring BRAF and various RAS mutations (KRAS, NRAS, HRAS).[2] It effectively inhibits the phosphorylation of downstream ERK1/2 targets, such as RSK1, in a dose-dependent manner.[5][7] Furthermore, it has shown efficacy in preclinical models of melanoma that have developed resistance to BRAF and MEK inhibitors.[2][9]

Experimental Protocols

Detailed protocols are essential for the accurate evaluation of kinase inhibitors like ASN007. Below are representative methodologies for key experiments.

In Vitro ERK1/2 Enzymatic Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ of ASN007 against ERK1 and ERK2. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

- Recombinant active ERK1 or ERK2 enzyme
- Biotinylated substrate peptide (e.g., Biotin-MBP)



- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ASN007 benzenesulfonate, serially diluted in DMSO
- HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
- Low-volume 384-well assay plates (white)
- HTRF-compatible plate reader

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of **ASN007 benzenesulfonate** in 100% DMSO, starting from 100 μ M.
- · Kinase Reaction:
 - Add 2 μL of diluted ASN007 or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 4 μL of a 2.5x solution of ERK1 or ERK2 enzyme in assay buffer.
 - Pre-incubate for 15 minutes at room temperature.
 - \circ Initiate the kinase reaction by adding 4 μ L of a 2.5x solution of ATP and biotinylated substrate in assay buffer. Final concentrations should be at the K_m for ATP and ~100-500 nM for the substrate.
 - Incubate for 60 minutes at room temperature.
- Detection:
 - Stop the reaction by adding 10 μL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.



- Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (FRET signal).
- Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Western Blot for p-RSK1 Inhibition

This protocol measures the ability of ASN007 to inhibit ERK signaling in a cellular context by quantifying the phosphorylation of its direct substrate, RSK1.

Materials:

- Cancer cell line (e.g., HT-29, which has a BRAF V600E mutation)
- Cell culture medium and serum
- ASN007 benzenesulfonate
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
- BCA Protein Assay Kit
- SDS-PAGE gels, buffers, and electrophoresis equipment
- PVDF membrane and transfer apparatus
- Blocking Buffer (5% w/v BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-RSK1 (Ser380), Rabbit anti-total RSK1, Mouse anti-β-actin
- · Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate



Chemiluminescence imaging system

Procedure:

- · Cell Treatment:
 - Plate HT-29 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with increasing concentrations of ASN007 (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.
- Lysate Preparation:
 - Wash cells with ice-cold PBS.
 - Lyse cells on ice with 100 μL of supplemented lysis buffer.
 - Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine protein concentration of the supernatant using a BCA assay.
- · Western Blotting:
 - Normalize protein amounts (e.g., 20 μg per lane) and prepare samples with Laemmli buffer. Denature at 95°C for 5 minutes.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against p-RSK1 (diluted in 5% BSA/TBST)
 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST.

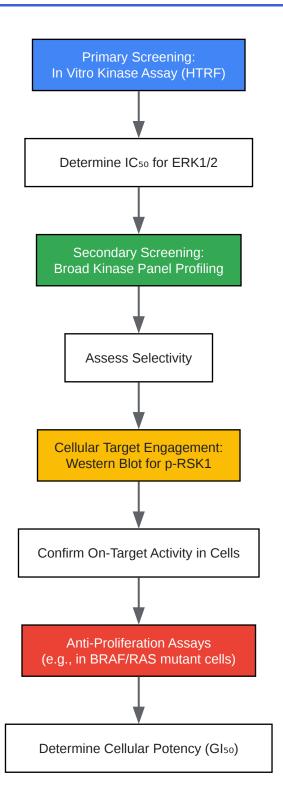
Foundational & Exploratory





- Detection & Analysis:
 - Apply ECL substrate and capture the signal using an imaging system.
 - $\circ~$ To confirm equal protein loading, strip the membrane and re-probe for total RSK1 and $\beta\text{-}$ actin.
 - Quantify band intensities to determine the dose-dependent inhibition of RSK1 phosphorylation.





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General workflow for screening and validating an ERK inhibitor.

Clinical Development



ASN007 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors harboring BRAF and RAS pathway mutations (NCT03415126).[2][10] Early results have indicated that the compound is well-tolerated with signs of durable clinical activity.[2] The combination of ASN007 with other targeted agents, such as PI3K inhibitors, has also been explored in preclinical models and may offer a strategy to overcome resistance mechanisms.[9]

Conclusion

ASN007 benzenesulfonate is a highly potent and selective, orally bioavailable inhibitor of ERK1 and ERK2. Its focused mechanism of action translates to significant anti-tumor activity in preclinical models driven by RAS and RAF mutations. The well-defined chemical properties and robust biological profile make ASN007 a promising candidate for targeted cancer therapy. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug developers working with this compound and in the broader field of MAPK pathway inhibition.

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- To cite this document: BenchChem. [An In-depth Technical Guide to ASN007
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